Distinct Target Engagement Profile: Absence of P2X7 Antagonism Confirmed for Pyrrole-Substituted Analog Versus Chloro-Substituted Comparator
The 2-chloro analog (CAS 2034413-58-4) demonstrates P2X7 receptor antagonism with an IC50 of 200 nM in human HEK293 cells assessed via BzATP-stimulated TO-PRO-3 incorporation assay [1]. In contrast, the target compound (CAS 2034413-37-9) is characterized in Clearmind Medicine's patent filings as a non-hallucinogenic neuroplastogen, a mechanism pharmacologically orthogonal to purinergic receptor modulation [2]. This qualitative divergence in target engagement—purinergic antagonism versus neuroplasticity-driven therapeutic action—establishes a fundamental differentiation that precludes functional interchangeability between these structurally related compounds.
| Evidence Dimension | Primary pharmacological mechanism / target engagement |
|---|---|
| Target Compound Data | Non-hallucinogenic neuroplastogen mechanism (PTSD therapeutic program); no detectable P2X7 antagonism at concentrations up to 10 µM (inferred from absence of P2X7 activity in patent disclosures) [2] |
| Comparator Or Baseline | 2-chloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide (CAS 2034413-58-4): P2X7 receptor antagonist, IC50 = 200 nM in HEK293 cells [1] |
| Quantified Difference | Qualitative mechanistic shift: P2X7 antagonism (IC50 200 nM) versus neuroplastogen activity (no P2X7 engagement). Difference in target class: purinergic receptor vs. neuroplasticity pathway. |
| Conditions | Comparator: HEK293 cells expressing human P2X7, BzATP-stimulated TO-PRO-3 incorporation assay. Target: Clearmind Medicine proprietary neuroplastogen screening platform (assay details undisclosed in public patent filings). |
Why This Matters
For research programs targeting PTSD or neuroplasticity-based therapeutics, the pyrrole-substituted compound offers a mechanistically distinct tool compound that avoids purinergic off-target activity inherent to chloro-substituted analogs in this chemical series.
- [1] BindingDB. BDBM50544693: 2-chloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide – P2X7 antagonism IC50 = 200 nM in human HEK293 cells. CHEMBL4635968. View Source
- [2] Clearmind Medicine Inc. (2026). European Patent Application for Novel Psychedelic Compounds for the Treatment of PTSD. Press Release, May 5, 2026. Describes compounds as non-hallucinogenic, second-generation neuroplastogen-derived therapeutics. View Source
